N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15(2)27-17-13-11-16(12-14-17)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-15H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIZGAPIEQVHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid under specific conditions to form the desired benzamide derivatives .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is structurally analogous to derivatives reported in recent studies, differing primarily in substituents on the benzamide or benzothiazole-attached phenyl rings. Key comparisons are summarized below:
Table 1: Comparison of N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives
Key Observations:
- Electronic Effects : The 4-isopropoxy group is more electron-donating than 4-Cl or 4-CF₃ but less than 4-OCH₃. This may enhance stability against oxidative metabolism compared to methoxy derivatives .
- Steric Effects : The bulky isopropoxy group likely reduces crystallinity and increases lipophilicity, as seen in lower melting points for bulkier substituents (e.g., 3s: 138–142°C vs. 3q: 159–162°C) .
- Spectral Signatures : The absence of ν(S-H) (~2500–2600 cm⁻¹) in IR spectra confirms the thione tautomer in related triazole derivatives, but this is less relevant for the benzamide series .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which have shown various biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzo[d]thiazole moiety and an isopropoxybenzamide structure, contributing to its pharmacological properties.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory effects. A study evaluating various benzamide derivatives found that certain substitutions on the benzene ring significantly enhanced their anti-inflammatory activity. For instance, compounds with electron-withdrawing groups showed increased inhibition of carrageenan-induced paw edema in rats, with inhibition rates ranging from 32.9% to 43.61% compared to standard treatments like Diclofenac sodium .
Table 1: Anti-inflammatory Activity Comparison
| Compound | Inhibition (%) | Standard (Diclofenac) |
|---|---|---|
| This compound | TBD | 46.8 |
| Compound A | 43.61 | |
| Compound B | 32.9 |
2. Antidiabetic Activity
The compound has been investigated for its role as a glucokinase (GK) agonist, which is critical in glucose metabolism and insulin sensitivity. GK is primarily found in the liver and pancreatic beta cells, playing a key role in regulating blood glucose levels. Studies suggest that compounds like this compound can enhance GK activity, making them potential candidates for treating type 2 diabetes .
3. Anticancer Properties
Recent investigations into the anticancer properties of benzamide derivatives have shown promising results. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways, including modulation of signaling cascades associated with cancer cell survival .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, rats were treated with this compound following induction of inflammation via carrageenan injection. The results indicated a statistically significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory properties.
Case Study 2: Glucokinase Activation
A pharmacological study assessed the ability of this compound to activate glucokinase in vitro. The compound displayed a dose-dependent increase in GK activity, supporting its potential use in managing hyperglycemia.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide?
The compound is synthesized via coupling reactions between substituted 2-aminobenzothiazoles and benzoyl chloride derivatives. A typical protocol involves refluxing intermediates like 2-aminobenzothiazole with 4-isopropoxybenzoyl chloride in pyridine or DMF, followed by purification via column chromatography (e.g., hexane/EtOAc gradients). Reaction yields range from 51% to 86%, depending on substituent steric effects and solvent polarity .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
Confirm the structure through:
- 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm), benzothiazole C-S (δ 165–170 ppm), and isopropoxy methyl groups (δ 1.2–1.4 ppm) .
- HRMS (ESI) : Molecular ion peaks (e.g., [M+H]+) matching calculated masses (e.g., C23H21N2O2S requires 389.13 g/mol) .
- IR : Amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N (~1580 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its anti-inflammatory potential?
Screen for COX-1/COX-2 inhibition using enzyme immunoassays. For example, derivatives with methoxy substituents on the benzothiazole ring showed IC50 values of ~11 µM for COX-1 and selectivity indices (COX-2 SI) >100, indicating preferential COX-2 inhibition . Parallel albumin denaturation assays (e.g., 69–78% inhibition) can corroborate anti-inflammatory activity .
Advanced Research Questions
Q. How does the substitution pattern on the benzothiazole ring influence COX-2 selectivity?
Introducing electron-donating groups (e.g., methoxy at position 6) enhances COX-2 binding affinity by stabilizing hydrogen bonds with Arg120 and Tyr355. Molecular docking (AutoDock Vina) reveals that substituents at position 6 improve binding energy (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs (ΔG = −7.8 kcal/mol) .
Q. What strategies resolve discrepancies between in vitro and in silico anti-inflammatory data?
If in vitro COX-2 inhibition exceeds computational predictions:
- Validate ligand-receptor interactions via molecular dynamics simulations (100 ns) to assess binding stability.
- Test metabolite activity (e.g., hydroxylated derivatives) using LC-MS .
- Adjust docking parameters (e.g., grid box size, flexibility of catalytic Ser530) to better model the COX-2 active site .
Q. Can SAR studies guide the design of analogs with improved metabolic stability?
Yes. Replace the isopropoxy group with morpholine or piperidine moieties to reduce oxidative metabolism. For example, morpholine analogs exhibit longer plasma half-lives (t1/2 = 4.7 hr vs. 2.1 hr for isopropoxy) due to decreased CYP3A4-mediated degradation .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12 hr conventional) .
- Analytical Validation : Pair HPLC purity checks (>95%) with elemental analysis (C, H, N) to confirm batch consistency .
- In Vivo Translation : Prioritize compounds with COX-2 SI >50 and albumin inhibition >60% for rodent models of inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
